DMOG

Cell permeability Prodrug activation Membrane transport

DMOG is the cell-permeable dimethyl ester prodrug of N-oxalylglycine (NOG), enabling HIF-1α stabilization in cell lines lacking MCT2 transporter expression—unlike NOG, which requires active MCT2-mediated uptake. As a pan-2-oxoglutarate dioxygenase inhibitor, it simultaneously targets HIF-PHDs (PHD1-3), FIH, and JMJD2A histone demethylase (IC50=2.5 μM), providing a unique polypharmacological tool for HIF-epigenetic crosstalk studies. Requires fresh solution preparation at 0.1-1 mM under normoxic conditions. For PHD2-selective studies, use IOX2 instead.

Molecular Formula C6H9NO5
Molecular Weight 175.14 g/mol
CAS No. 89464-63-1
Cat. No. B1670830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMOG
CAS89464-63-1
Synonymsdimethyloxalylglycine
DMOG cpd
glycine, N-(carboxycarbonyl)-
N-(carboxycarbonyl)glycine
N-oxalylglycine
oxaloglycine
oxalylglycine
oxamic acid, (carboxymethyl)-
Molecular FormulaC6H9NO5
Molecular Weight175.14 g/mol
Structural Identifiers
SMILESCOC(=O)CNC(=O)C(=O)OC
InChIInChI=1S/C6H9NO5/c1-11-4(8)3-7-5(9)6(10)12-2/h3H2,1-2H3,(H,7,9)
InChIKeyBNJOZDZCRHCODO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DMOG (89464-63-1) HIF-PH Inhibitor: Mechanism and Baseline Characteristics for Research Procurement


Dimethyloxalylglycine (DMOG; CAS 89464-63-1) is a cell-permeable, competitive inhibitor of hypoxia-inducible factor prolyl hydroxylases (HIF-PHDs), which functions as an antagonist of the α-ketoglutarate (2-OG) cofactor . By blocking PHD-mediated hydroxylation of HIF-1α, DMOG prevents von Hippel-Lindau (VHL)-dependent ubiquitination and proteasomal degradation, leading to HIF-1α stabilization and nuclear accumulation under normoxic conditions at working concentrations of 0.1 to 1 mM in cultured cells [1]. DMOG is the dimethyl ester prodrug of N-oxalylglycine (NOG), a structural analogue of 2-OG, and exhibits broader inhibitory activity against multiple 2-OG-dependent dioxygenases including the JMJD2A histone demethylase (IC50 = 2.5 μM) [2].

Why DMOG Cannot Be Substituted with NOG, IOX2, or Roxadustat in HIF Pathway Research


HIF prolyl hydroxylase inhibitors exhibit fundamentally divergent profiles in cell permeability, metabolic activation pathways, isozyme selectivity, and in vivo pharmacology—making generic substitution scientifically invalid. DMOG's dimethyl ester modification confers membrane permeability absent in its parent compound NOG, which requires active MCT2-mediated transport and does not directly cross cell membranes [1]. Unlike isozyme-selective inhibitors such as IOX2 (PHD2 IC50 = 21 nM) or clinical-stage Roxadustat (PHD2 IC50 = 1.26 μM), DMOG is a pan-2-OG dioxygenase inhibitor with activity against PHDs, FIH, and JMJD histone demethylases, producing a distinct polypharmacological signature [2]. Furthermore, DMOG's requirement for metabolic activation (de-esterification to MOG, then intracellular conversion to active NOG) and its documented solution instability mandate experimental protocols that differ markedly from those for stable, orally bioavailable clinical candidates .

DMOG Quantitative Differentiation Evidence: Comparative Potency, Cell Permeability, and In Vivo Pharmacology


Cell Permeability and Transport Mechanism: DMOG vs. NOG Head-to-Head Comparison

DMOG (dimethyl ester of NOG) is cell-permeable via passive diffusion, whereas its parent compound NOG cannot cross cell membranes independently and requires active transport via MCT2 following extracellular de-esterification [1]. This structural distinction defines DMOG as the functional prodrug for achieving intracellular NOG accumulation in cells lacking MCT2 expression [2].

Cell permeability Prodrug activation Membrane transport Hypoxia signaling

Comparative Potency Against PHD2: DMOG vs. IOX2 and Clinical HIF-PH Inhibitors

DMOG exhibits significantly weaker PHD2 inhibition compared to isozyme-selective clinical candidates. The rank order of potency for PHD2 inhibition is: IOX2 (IC50 = 21 nM) > FG-2216 (IC50 = 3.9 μM) > DMOG (IC50 = 5.18 μM) . DMOG also demonstrates 100-fold lower selectivity for PHD2 versus JMJD2A compared to IOX2 .

Enzyme inhibition IC50 comparison PHD2 selectivity HIF stabilization

In Vivo Functional Comparison: DMOG vs. Roxadustat (FG-4592) in Retinopathy of Prematurity Model

In a murine oxygen-induced retinopathy (OIR) model, Roxadustat rescued hepatic HIF-1 knockout mice from retinal oxygen toxicity via dual retinal and hepatic HIF stabilization, whereas DMOG failed to confer protection in this genetic background [1]. Transcriptomic analysis revealed that Roxadustat induces typical HIF-regulated genes critical to aerobic glycolysis and angiokine production, while DMOG exhibited a distinct gene expression signature with limited systemic HIF target engagement [2].

In vivo pharmacology HIF stabilization Retinopathy Transcriptomics

Solution Stability and Experimental Handling Requirements vs. Stable HIF-PH Inhibitors

DMOG solutions are unstable and must be prepared fresh prior to each experiment, with working solutions requiring use within one working day . This contrasts sharply with stable HIF-PH inhibitors such as Roxadustat and IOX2, which maintain activity in solution under standard storage conditions . DMOG powder is stable for 2 years at -20°C when stored desiccated and protected from light .

Solution stability Experimental protocol Storage conditions QC requirements

Polypharmacological Profile: JMJD2A Histone Demethylase Inhibition

DMOG inhibits JMJD2A (KDM4A), a Jumonji C-domain-containing histone lysine demethylase, with an IC50 of 2.5 μM [1]. This represents a distinct off-target activity not shared by PHD-selective inhibitors such as IOX2, which exhibits >100-fold selectivity for PHD2 over JMJD2A (IC50 > 100 μM for JMJD2A) .

Histone demethylase JMJD2A inhibition Epigenetics Polypharmacology

DMOG (89464-63-1) Application Scenarios Derived from Differential Evidence


In Vitro HIF-1α Stabilization in Cells Lacking MCT2 Transporter Expression

DMOG is the compound of choice for inducing HIF-1α stabilization in cell lines that do not express the monocarboxylate transporter MCT2, as its cell-permeable prodrug design bypasses the MCT2-dependent uptake required by NOG [1]. Users should employ DMOG at concentrations of 0.1 to 1 mM under normoxic conditions, with fresh solution preparation required immediately before each experiment due to documented solution instability .

Studies Requiring Dual PHD and JMJD2A Histone Demethylase Inhibition

For investigations examining the functional crosstalk between HIF signaling and histone methylation dynamics, DMOG's polypharmacological profile (PHD inhibition plus JMJD2A inhibition at IC50 = 2.5 μM) provides simultaneous perturbation of both pathways [1]. This application is contraindicated for studies requiring clean, PHD-specific HIF stabilization, where IOX2 (PHD2-selective) should be selected instead .

Preconditioning Studies in Isolated Tissue and Organ Culture Systems

DMOG is suitable for ex vivo tissue and organ culture applications where local HIF stabilization is desired without systemic distribution concerns. In these contexts, DMOG's limited in vivo efficacy compared to clinical candidates (evidenced by failure to rescue hepatic HIF-1 knockout mice in OIR models, in contrast to Roxadustat's successful rescue [1]) is irrelevant, while its established neuroprotective effects in trophic factor deprivation models remain relevant .

Mechanistic Studies of 2-OG-Dependent Dioxygenase Inhibition

As a structural analogue of 2-oxoglutarate, DMOG serves as a broad-spectrum competitive inhibitor of the 2-OG-dependent dioxygenase superfamily, including PHD1-3, FIH, and JMJD family histone demethylases [1]. This positions DMOG as a foundational tool for investigating 2-OG biology and for use as a reference pan-inhibitor in selectivity profiling studies of novel, isozyme-selective HIF-PH inhibitor candidates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for DMOG

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.